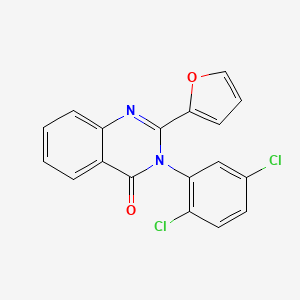![molecular formula C18H24N2O4S B10875725 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethoxypropyl group, dimethoxy groups, and a thioxo group attached to an imidazoisoquinoline core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate, which enables the efficient construction of substituted tetrahydroisoquinolines from N,N-dibenzyl-α-aminols . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions to produce substituted isoquinoline libraries .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the CuCl2-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions . This method is broadly applicable to a wide range of substrates and proceeds in high yields under mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: It can undergo reduction reactions to yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, such as the oxidative C1 arylation with aryl Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl azodicarboxylate (DEAD) for C-H activation, CuCl2 for coupling reactions, and various organozinc reagents . Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include substituted isoquinolines, tetrahydroisoquinolines, and other related heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-Substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids .
- Thiazole derivatives such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyridines .
Uniqueness
What sets 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one apart is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-(3-ethoxypropyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C18H24N2O4S/c1-4-24-7-5-6-19-17(21)14-8-12-9-15(22-2)16(23-3)10-13(12)11-20(14)18(19)25/h9-10,14H,4-8,11H2,1-3H3 |
InChI-Schlüssel |
PEFJDCWIMTTYLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol](/img/structure/B10875643.png)
![5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875646.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875659.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![4-(furan-2-yl)-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875698.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![ethyl 4-chloro-5-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10875702.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
![2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
![(4Z)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875717.png)
